molecular formula C16H25NO3 B3060949 Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester CAS No. 15788-85-9

Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester

Cat. No.: B3060949
CAS No.: 15788-85-9
M. Wt: 279.37 g/mol
InChI Key: GDRGWKREQQQFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester is an organic compound with the molecular formula C16H25NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a propoxy group and a diethylaminoethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester typically involves the esterification of 4-propoxybenzoic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.

    Industry: Utilized in the formulation of various industrial products, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, it is believed to exert its effects by blocking sodium ion channels in nerve cells, thereby inhibiting the transmission of nerve impulses. This action results in localized numbness and pain relief.

Comparison with Similar Compounds

Similar Compounds

    Proparacaine: Another local anesthetic with a similar structure, used in ophthalmology.

    Propoxycaine: A compound with similar anesthetic properties, used in dental procedures.

Uniqueness

Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Its combination of a propoxy group and a diethylaminoethyl ester group differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-propoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-4-12-19-15-9-7-14(8-10-15)16(18)20-13-11-17(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRGWKREQQQFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166325
Record name Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15788-85-9
Record name Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015788859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.